molecular formula C9H8N2O2 B1403443 3-Methyl-7-azaindole-6-carboxylic acid CAS No. 1363380-77-1

3-Methyl-7-azaindole-6-carboxylic acid

Cat. No. B1403443
CAS RN: 1363380-77-1
M. Wt: 176.17 g/mol
InChI Key: GWKGSDOEYYOGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-7-azaindole-6-carboxylic acid” is a derivative of azaindole . Azaindoles are a class of organic compounds that contain a pyrrole ring fused to a benzene ring . The presence of the carboxylic acid group in these compounds allows them to participate in a variety of chemical reactions .


Chemical Reactions Analysis

Azaindole derivatives, including “3-Methyl-7-azaindole-6-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can act as reactants for the synthesis of new azaindol derivatives . They can also be used for the preparation of triazoles via regioselective heterocyclization reactions .

Scientific Research Applications

Simplification of VCD Spectra Analyses

The determination of absolute configurations of carboxylic acids by vibrational circular dichroism (VCD) spectroscopy is often complicated by self-aggregation and the subsequent need to compute the spectra of the aggregates . 7-Azaindole effectively breaks up these aggregates by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations .

Determination of Absolute Configurations

VCD spectroscopy has grown into an established method for the determination of absolute configurations (ACs) of synthetic compounds as well as natural products . The actual determination of the AC is achieved by comparison of the experimental VCD signatures with the computed VCD spectrum of the proposed enantiomer .

Synthesis of Azaindol Derivatives

3-Methyl-7-azaindole-6-carboxylic acid can be used as a reactant for the synthesis of azaindol derivatives . These derivatives have been identified as new acrosin inhibitors .

Preparation of Triazoles

This compound can also be used for the preparation of triazoles via regioselective heterocyclization reactions . Triazoles are a class of compounds that have a wide range of applications in medicinal chemistry .

Investigation of Solvent Effects

In order to develop general rules or guidelines helping to determine whether solvation needs to be considered, researchers have recently begun to systematically investigate solvent effects on a variety of functional groups .

Research on Natural Products

The compound is also relevant for natural products research and beyond . It can be used to investigate the effects of various functional groups on the properties of natural products .

Safety and Hazards

“3-Methyl-7-azaindole-6-carboxylic acid” may be harmful if swallowed and may cause skin, eye, and respiratory irritation .

properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-4-10-8-6(5)2-3-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGSDOEYYOGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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